N-(3,5-difluorophenyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Description
N-(3,5-difluorophenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazinones
Properties
Molecular Formula |
C17H14F2N2O3 |
|---|---|
Molecular Weight |
332.30 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C17H14F2N2O3/c1-10-2-3-14-15(4-10)24-9-17(23)21(14)8-16(22)20-13-6-11(18)5-12(19)7-13/h2-7H,8-9H2,1H3,(H,20,22) |
InChI Key |
JUMQBBUFGCEWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide typically involves the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamide Group: This step involves the reaction of the benzoxazinone intermediate with an acylating agent such as acetyl chloride or acetic anhydride.
Substitution with the Difluorophenyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-difluorophenyl)-2-(3-oxo-2H-1,4-benzoxazin-4-yl)acetamide: Lacks the methyl group at the 7-position.
N-(3,5-difluorophenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(3,5-difluorophenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is unique due to the specific combination of functional groups, which can confer distinct biological activities and chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
